molecular formula C13H15N3O2S B7074911 N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

Cat. No.: B7074911
M. Wt: 277.34 g/mol
InChI Key: ZKOFIKOCTOUTIM-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is a complex organic compound that features a unique combination of a benzothiophene ring and an imidazole moiety

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-6-5-14-13(16)9-15-11-3-2-10-4-7-19(17,18)12(10)8-11/h2-3,5-6,8,15H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOFIKOCTOUTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC3=C(CCS3(=O)=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a base like sodium hydride.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzothiophene derivative with 1-methylimidazole in the presence of a suitable catalyst.

    Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiophene ring to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzothiophene core, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound holds potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or alter the signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Shares the imidazole ring but lacks the benzothiophene core.

    Benzothiophene: Contains the benzothiophene core but lacks the imidazole ring.

    Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.

Uniqueness

N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is unique due to its combination of a benzothiophene core and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.

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